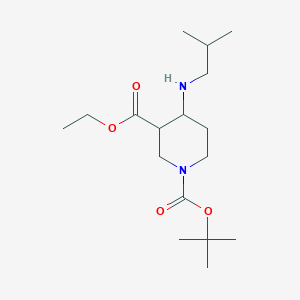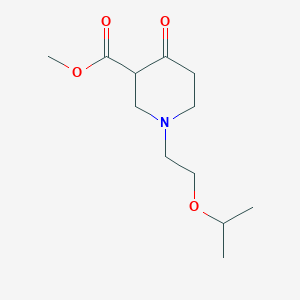
2-(3-Fluoropiperidin-1-yl)pyridin-3-amine
Vue d'ensemble
Description
2-(3-Fluoropiperidin-1-yl)pyridin-3-amine is a useful research compound. Its molecular formula is C10H14FN3 and its molecular weight is 195.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
A novel approach to the synthesis and characterization of N-substituted pyridin-2(1H)-one derivatives has been developed, offering insights into the structural aspects of related compounds. These derivatives, synthesized through reactions involving various alkylamines under basic conditions, have been comprehensively analyzed using spectral data and X-ray crystallography, establishing their structures. Although not directly mentioning 2-(3-Fluoropiperidin-1-yl)pyridin-3-amine, this research highlights the broader context of synthesizing and characterizing pyridinyl compounds, potentially applicable to understanding its properties and reactions (Sharma et al., 2016).
Catalyst-free Amination
The catalyst-free amination of 2-fluoropyridine with adamantane amines explores the reactivity of fluoropyridines, relevant to the synthesis of N-(pyridin-2-yl) derivatives. This research provides valuable insights into the reactivity and potential synthetic routes for compounds such as this compound, highlighting the efficiency of using fluoropyridines as substrates in the absence of a catalyst (Abel et al., 2015).
Optical and Electronic Properties
An investigation into the optical and electronic properties of trisheterocyclic systems with electron-donating amino groups, including compounds related to this compound, reveals their potential applications in electronic and photonic devices. These compounds exhibit structure-dependent fluorescence and electrochemical behaviors, influenced by their heterocyclic cores and amino substituents, indicating their utility in materials science for the development of new optical materials (Palion-Gazda et al., 2019).
Antimicrobial Activities
Research on the synthesis of new 1,2,4-triazoles from isonicotinic acid hydrazide, leading to compounds with potential similarities to this compound, has demonstrated antimicrobial activities against various strains. This suggests possible biomedical applications of such compounds in developing new antimicrobial agents (Bayrak et al., 2009).
Propriétés
IUPAC Name |
2-(3-fluoropiperidin-1-yl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN3/c11-8-3-2-6-14(7-8)10-9(12)4-1-5-13-10/h1,4-5,8H,2-3,6-7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQPNTEKBNOICRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=C(C=CC=N2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-ethyl-6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid](/img/structure/B1478623.png)
![(4-Cyclopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol](/img/structure/B1478624.png)

![1-ethyl-2-oxo-1,2,3,4,5,6-hexahydro-4aH-cyclopenta[b]pyridine-4a-carboxylic acid](/img/structure/B1478626.png)
![1-methyl-2-oxo-1,2,3,4,5,6-hexahydro-4aH-cyclopenta[b]pyridine-4a-carboxylic acid](/img/structure/B1478627.png)



![6-Methyl-7-oxo-6,7-dihydroisothiazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B1478638.png)


![1-butyl-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide](/img/structure/B1478641.png)


